molecular formula C8H15N3 B11735790 1,4-dimethyl-N-propyl-1H-pyrazol-3-amine

1,4-dimethyl-N-propyl-1H-pyrazol-3-amine

Cat. No.: B11735790
M. Wt: 153.22 g/mol
InChI Key: VGNBKYSVUVCCBA-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-propyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-propyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions. For instance, the reaction of 1,3-diketones with hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Industrial Production Methods

Industrial production of pyrazoles, including this compound, often employs scalable methods such as one-pot condensations and cycloadditions. These methods are favored for their efficiency and high yields. For example, the use of bromine for in situ oxidation of pyrazoline intermediates is a common industrial approach .

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

1,4-dimethyl-N-propyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-propyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1,4-dimethyl-N-propylpyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-4-5-9-8-7(2)6-11(3)10-8/h6H,4-5H2,1-3H3,(H,9,10)

InChI Key

VGNBKYSVUVCCBA-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN(C=C1C)C

Origin of Product

United States

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